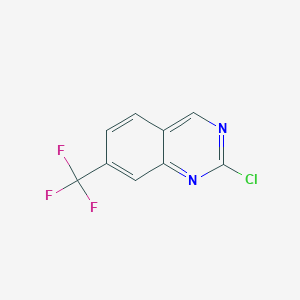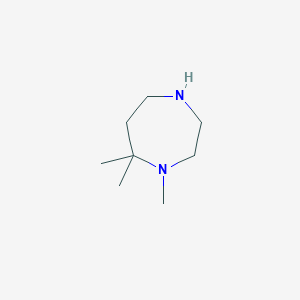
1,7,7-Trimethyl-1,4-diazepane
Vue d'ensemble
Description
1,7,7-Trimethyl-1,4-diazepane is an organic compound with the molecular formula C8H18N2 . It is used in the preparation of transition metal complexes and is part of American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of 1,7,7-Trimethyl-1,4-diazepane and similar compounds has been a subject of research. For instance, a powerful approach outperforms previous synthetic methods due to the use of an aminal intermediate . Another study synthesized a series of 4-aryl-7,7-dimethyl and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by condensing urea or N-methylurea with 5,5-dimethyl-1,3-cyclohexanedione and appropriate aromatic aldehydes according to the Biginelli reaction .
Molecular Structure Analysis
The molecular structure of 1,7,7-Trimethyl-1,4-diazepane is characterized by two nitrogen atoms and eight carbon atoms . The InChI code for this compound is 1S/C8H18N2/c1-8(2)4-5-9-6-7-10(8)3/h9H,4-7H2,1-3H3 .
Chemical Reactions Analysis
1,4-Diazepines, which include 1,7,7-Trimethyl-1,4-diazepane, are associated with a wide range of biological activities. Due to its medicinal importance, scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .
Physical And Chemical Properties Analysis
1,7,7-Trimethyl-1,4-diazepane is a liquid at room temperature . Its molecular weight is 142.24 g/mol . The compound has a topological polar surface area of 15.3 Ų .
Applications De Recherche Scientifique
Application in Chemical Synthesis
1,7,7-Trimethyl-1,4-diazepane is a chemical compound with the CAS Number: 933716-35-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Application in Catalase and Oxygenase Activities
In a study conducted by Georgiy B. Shul’pin, Galina V. Nizova, Yuriy N. Kozlov, and Irina G. Pechenkina from the Russian Academy of Sciences (RAS) - Semenov Institute of Chemical Physics, they used a dinuclear manganese(IV) complex LMn(O)MnL (, L = 1,4,7-trimethyl-1,4,7-triaza-cyclononane) in a reaction with HO and an alkane .
The proposed mechanism includes the formation of dinuclear dihydroperoxy derivatives of manganese which can be transformed under the action of acetic acid to O=Mn(V)–Mn(IV)–OOH species. The latter can abstract the hydrogen atom from an alkane. The interaction of formed radical R with Mn(IV)–OOH can give the alkyl hydroperoxide, ROOH, which is the main primary product of the oxidation process .
Application as an Intermediate in Chemical Synthesis
1,7,7-Trimethyl-1,4-diazepane is often used as an intermediate in chemical synthesis . Intermediates are compounds that are used in the production of other compounds. In this case, 1,7,7-Trimethyl-1,4-diazepane can be used to produce a variety of other chemicals, depending on the specific reactions it is involved in .
Application in Biocatalysis
In a study, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This process uses imine reductase enzymes to catalyze the reaction, leading to the formation of chiral 1,4-diazepanes . This application is particularly useful in the field of pharmaceuticals, where chiral molecules often play a crucial role.
Application in Quantum Chemical Computations
1,7,7-Trimethyl-1,4-diazepane has been used in the field of quantum chemical computations under Density Functional Theory (DFT) . The 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are generated based on data derived from these computations . This application is particularly useful in the field of computational chemistry and materials science.
Application in Synthesis of Triazacyclononane Rings
An improved process has been described for obtaining triazacyclononane rings, especially of 1,4,7-trimethyl-1,4,7-triazacyclononane . This compound is useful as a ligand with manganese in a catalyst for bleaching . The synthesis involves several steps, including reacting diethylenetriamine (DET) with a sulfonylation agent to form a sulfonamidated DET, in an aqueous medium with an inorganic base .
Safety And Hazards
The safety data sheet for 1,7,7-Trimethyl-1,4-diazepane indicates that it is classified as a dangerous substance. The hazard statements include H227, H314, and H335, which correspond to flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .
Relevant Papers
Several papers have been published on the synthesis and properties of 1,7,7-Trimethyl-1,4-diazepane and related compounds . These papers provide valuable insights into the synthesis, structure, and properties of these compounds, and they contribute to our understanding of their potential applications and mechanisms of action.
Propriétés
IUPAC Name |
1,7,7-trimethyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)4-5-9-6-7-10(8)3/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUGYHJUTHNPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264916 | |
| Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7,7-Trimethyl-1,4-diazepane | |
CAS RN |
933716-35-9 | |
| Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933716-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
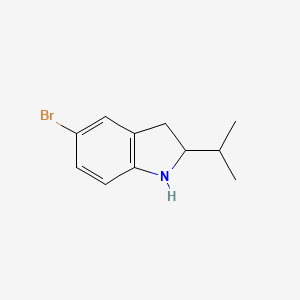
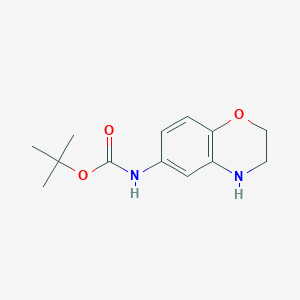
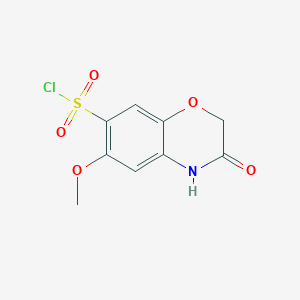
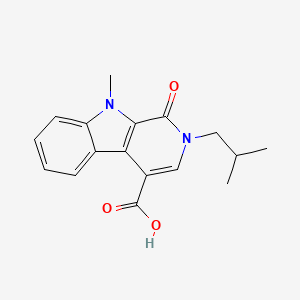
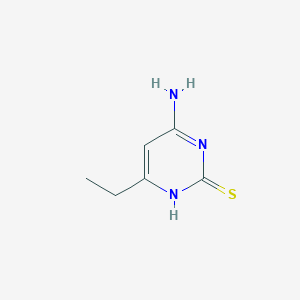
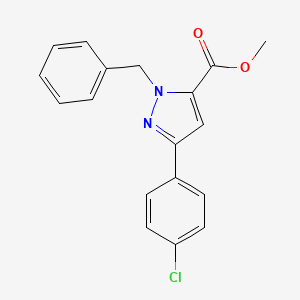
![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)
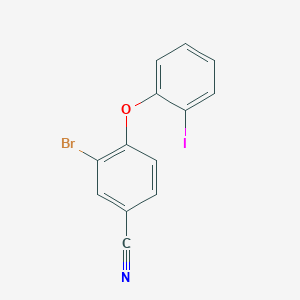
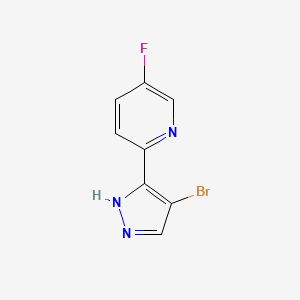
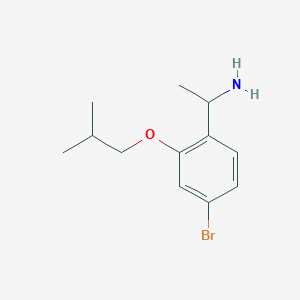
![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)
![Cyclopropanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B1381951.png)
